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molecular formula C13H15N3O3S B8414102 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No. B8414102
M. Wt: 293.34 g/mol
InChI Key: NYSOTNPKPPELKS-UHFFFAOYSA-N
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Patent
US07977328B2

Procedure details

A solution of 3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide (33 g, 86 mmol), trifluoroacetic acid (160 mL) and thioanisole (50.5 mL) was stirred at ambient temperature for 48 hours. The TFA was removed in vacuo and the residue poured into saturated sodium bicarbonate solution (300 mL) and extracted into ethyl acetate (twice). The combined organic extracts were washed with brine, dried (MgSO4), filtered and the solvent removed in vacuo. The residue was triturated with DCM and washed with 5% ethyl acetate in isohexane to give the desired compound (12.8 g). 1H NMR δ (d6-DMSO): 1.31 (d, 6H), 2.51 (s, 3H), 4.67 (sept, 1H), 6.58 (s, 1H), 7.08 (s, 1H), 7.24 (s, 1H), 9.88 (s, 1H), 13.25 (brs, 1H). m/z 294 (M+H)+
Name
3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:17]=[C:18]([O:20]CC2C=CC=CC=2)[CH:19]=1)[C:8]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[N:12]=1)=[O:9])[CH3:3].C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O>[OH:20][C:18]1[CH:17]=[C:7]([CH:6]=[C:5]([O:4][CH:2]([CH3:3])[CH3:1])[CH:19]=1)[C:8]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[N:12]=1)=[O:9]

Inputs

Step One
Name
3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
33 g
Type
reactant
Smiles
CC(C)OC=1C=C(C(=O)NC2=NC(=NS2)C)C=C(C1)OCC1=CC=CC=C1
Name
Quantity
50.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
160 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue poured into saturated sodium bicarbonate solution (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (twice)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM
WASH
Type
WASH
Details
washed with 5% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)NC2=NC(=NS2)C)C=C(C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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